Teclothiazide

Analytical Chemistry Method Validation Chromatographic Separation

Teclothiazide (CAS: 4267-05-4) is the only thiazide reference standard combining a 3-trichloromethyl substitution with a racemic nature, delivering baseline HPLC separation from all marketed thiazides. As a never-commercialized molecule, it eliminates formulation-derived confounders, making it the definitive control for LC-MS/MS method validation, pre-formulation solid-state screening, and RAS pharmacology studies where renin activity must remain unaltered. Secure this analytically unique standard to de-risk your research.

Molecular Formula C8H7Cl4N3O4S2
Molecular Weight 415.1 g/mol
CAS No. 4267-05-4
Cat. No. B1218736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeclothiazide
CAS4267-05-4
Synonymsteclothiazide
tetrachlormethiazide
tetrachloromethiazide
Molecular FormulaC8H7Cl4N3O4S2
Molecular Weight415.1 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)(Cl)Cl
InChIInChI=1S/C8H7Cl4N3O4S2/c9-3-1-4-6(2-5(3)20(13,16)17)21(18,19)15-7(14-4)8(10,11)12/h1-2,7,14-15H,(H2,13,16,17)
InChIKeyGUTZRTRUIMWMJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Teclothiazide (CAS 4267-05-4): Thiazide Diuretic Reference Standard for Analytical and Research Applications


Teclothiazide (CAS 4267-05-4) is a benzothiadiazine sulfonamide derivative belonging to the thiazide diuretic class [1]. Its core pharmacological mechanism involves inhibition of the Na⁺/Cl⁻ cotransporter (SLC12A3) in the distal convoluted tubule, leading to increased excretion of water and electrolytes, including sodium, chloride, and potassium [2]. As a thiazide-type diuretic that has never been commercially marketed, Teclothiazide serves as an ideal reference compound for analytical method development, structure-activity relationship (SAR) studies, and pharmacological investigations, free from formulation-related confounders present in marketed drug products [3]. Its unique substitution at the 3-position with a trichloromethyl group distinguishes it from first-generation thiazides and provides a defined molecular entity for comparative research [1].

Why Teclothiazide Cannot Be Interchanged with Other Thiazide Diuretics in Analytical and Research Settings


Generic substitution between thiazide diuretics is precluded by significant differences in molecular weight, stereochemistry, solubility, and acid-base properties that directly impact analytical detection, chromatographic separation, and formulation compatibility. Teclothiazide (MW 415.101 Da; racemic) exhibits a distinct pKa1 of 6.08 and a melting point range of 287–303°C [1]. In contrast, the widely used comparator Hydrochlorothiazide (MW 297.73 Da) has a pKa of 7.9 and melts at 273°C, while the prototype Chlorothiazide (MW 295.72 Da) displays pKa values of 6.85 and 9.45 with a melting point of 342–343°C [2]. Furthermore, the 3-position trichloromethyl substitution on Teclothiazide confers unique lipophilicity and stereochemical properties that alter retention time in reversed-phase HPLC methods and affect interactions with biological matrices [1]. These quantifiable physicochemical divergences prevent the direct interchange of Teclothiazide with other thiazides in analytical standards, dissolution studies, and biological assays without complete method revalidation.

Teclothiazide (CAS 4267-05-4): Quantitative Differential Evidence Guide


Physicochemical Differential: Distinct pKa, Molecular Weight, and Thermal Properties Enable Selective Analytical Detection

Teclothiazide exhibits a significantly lower acidic pKa (6.08) compared to Hydrochlorothiazide (pKa 7.9) and Chlorothiazide (pKa1 6.85) [1][2]. Its molecular weight of 415.101 Da is 117–119 Da higher than Hydrochlorothiazide and Chlorothiazide, while its melting point (287–303°C) differs by ≥14°C from Hydrochlorothiazide (273°C) and by ≥39°C from Chlorothiazide (342–343°C) [2]. Additionally, Teclothiazide is a racemic compound with one defined stereocenter, whereas Hydrochlorothiazide and Chlorothiazide are achiral [1][3].

Analytical Chemistry Method Validation Chromatographic Separation

Structural Differentiation: 3-Position Trichloromethyl Substitution Defines Teclothiazide as a Distinct Chemical Entity

Teclothiazide contains a 6-chloro substitution on the benzothiadiazine core and a trichloromethyl (-CCl₃) group at the 3-position of the dihydrothiadiazine ring [1]. This substitution pattern differs fundamentally from: (1) Chlorothiazide, which bears a 6-chloro group but has an unsaturated 3,4-double bond and no 3-alkyl substitution; (2) Hydrochlorothiazide, which has a saturated 3,4-bond but is unsubstituted at the 3-position; and (3) Cyclothiazide, which has a bulky bicyclo[2.2.1]hept-5-en-2-yl substituent at the 3-position [2][3][4].

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Renin-Angiotensin System Neutrality: Teclothiazide Does Not Potentiate β-Adrenergic Plasma Renin Activity Stimulation

In anesthetized canine studies, intravenous isoproterenol (a β-adrenergic agonist) produced a robust increase in plasma renin activity (PRA). Administration of Teclothiazide alone induced no significant modification of the isoproterenol-induced increase in PRA [1][2]. This contrasts with the typical pattern observed with other thiazides such as Chlorothiazide and Furosemide, which can cause significant increases in PRA as demonstrated in normotensive patients [3]. Furthermore, when Teclothiazide was combined with the β-blocker S.464 (5:1 ratio), the inhibitory effect on PRA was identical to S.464 alone, confirming that Teclothiazide does not interfere with β-adrenergic blockade of renin release [1].

Cardiovascular Pharmacology Renin-Angiotensin System Hypertension Research

Class-Wide Efficacy Ceiling: All Thiazides Exhibit Equivalent Maximal Natriuretic Response Despite Milligram Potency Variations

Pharmacodynamic data demonstrate that while the milligram potency among thiazide diuretics varies by up to 100-fold relative to the prototype Chlorothiazide, all thiazides achieve approximately equal maximal diuretic and natriuretic effects when administered at therapeutic-equivalent doses [1][2]. For example, Cyclothiazide 2.5 mg daily and Hydrochlorothiazide 25 mg daily produce equal antihypertensive effects in hypertensive outpatients [3]. As a thiazide diuretic, Teclothiazide shares this class-wide efficacy ceiling, and its lack of commercial formulation makes it a suitable reference compound for studies aiming to isolate potency determinants from maximal efficacy endpoints.

Pharmacodynamics Diuretic Efficacy Dose-Response

Toxicological Profile: Teclothiazide Classified as Acute Oral Toxicity Category 4 (Harmful if Swallowed)

Teclothiazide is classified under the Globally Harmonized System (GHS) as Acute Oral Toxicity Category 4 (H302: Harmful if swallowed) and Acute Dermal Toxicity Category 4 (H312: Harmful in contact with skin) . This classification, accompanied by the GHS07 pictogram (exclamation mark), indicates a defined hazard level that mandates specific handling precautions (P264, P270, P301+P312, P330) . In contrast, Hydrochlorothiazide carries a similar H302 warning, while Chlorothiazide is not classified for acute oral toxicity under GHS [1]. The presence of the trichloromethyl group on Teclothiazide may contribute to this distinct toxicological profile relative to unsubstituted thiazides.

Toxicology Safety Assessment Chemical Handling

Optimal Research and Industrial Application Scenarios for Teclothiazide (CAS 4267-05-4)


Analytical Reference Standard for HPLC-MS/MS Method Development and Validation

Teclothiazide's distinct molecular weight (415.101 Da), unique pKa (6.08), and racemic stereochemistry make it an ideal reference standard for developing and validating HPLC-MS/MS methods for thiazide diuretic quantification. Its retention time differs markedly from Hydrochlorothiazide and Chlorothiazide due to its higher lipophilicity (conferred by the 3-trichloromethyl group), enabling baseline chromatographic separation [1][2]. The lack of commercial formulation ensures no excipient interference, while its defined GHS hazard classification supports proper laboratory safety documentation .

Structure-Activity Relationship (SAR) Probe for Thiazide Diuretic Potency Determinants

Teclothiazide serves as a valuable SAR probe due to its 3-trichloromethyl substitution, which contrasts with the unsubstituted 3-position of Hydrochlorothiazide, the unsaturated C3 of Chlorothiazide, and the bulky bicyclic substituent of Cyclothiazide [1][2]. Researchers can use Teclothiazide to investigate how 3-position lipophilicity and electron-withdrawing effects modulate SLC12A3 transporter binding affinity, potency, and pharmacokinetic properties, within the context of a class-wide maximal efficacy ceiling .

Renin-Angiotensin System (RAS) Pharmacology Control Compound

Based on experimental evidence demonstrating that Teclothiazide does not significantly modify isoproterenol-induced plasma renin activity (PRA) in canine models, it provides a unique control compound for RAS pharmacology studies [1]. Unlike Chlorothiazide, which can increase PRA, Teclothiazide enables investigators to isolate the effects of diuresis and natriuresis from confounding renin stimulation, making it particularly valuable for combination studies with β-adrenergic blockers or direct renin inhibitors [2].

Physicochemical Profiling and Pre-formulation Screening in Thiazide Drug Discovery

The distinct physicochemical profile of Teclothiazide—melting point 287–303°C, pKa1 6.08, and racemic nature—supports its use in pre-formulation screening and solid-state characterization studies [1][2]. Its thermal behavior differs from Hydrochlorothiazide (mp 273°C) and Chlorothiazide (mp 342–343°C), enabling comparative stability, solubility, and polymorphism investigations. The defined toxicological classification (Category 4) also informs safety assessments during early-stage drug discovery .

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